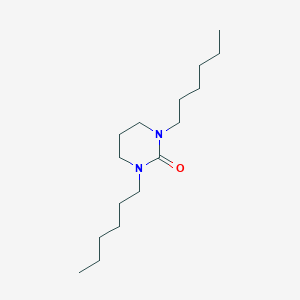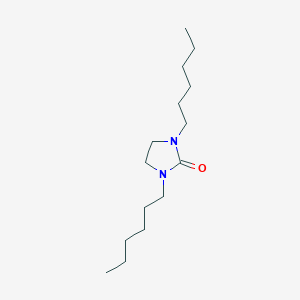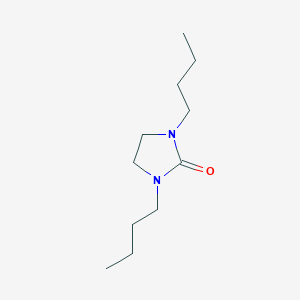![molecular formula C16H12ClNO6S B7813275 4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7813275.png)
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is a complex organic compound known for its utility in a variety of chemical reactions and applications. Its structure comprises a methoxy group, a nitrophenyl group, and a benzenesulfonyl chloride moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. Starting from 4-methoxybenzenesulfonyl chloride, the intermediate is reacted with an appropriate aldehyde to form the corresponding enone through an aldol condensation reaction. The subsequent nitration introduces the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions such as temperature, solvent, and pH. High-purity reagents and catalysts may be used to optimize yield and selectivity. Large-scale synthesis usually employs batch or continuous flow processes to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: It can be reduced to remove the nitro group, converting it into an amino derivative.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminum hydride or tin(II) chloride.
Nucleophiles like primary amines or secondary alcohols under basic conditions.
Major Products:
Sulfoxides: Formed from mild oxidation reactions.
Sulfonamides: Formed when the sulfonyl chloride group is substituted by an amine.
Aminophenyl derivatives: Result from the reduction of the nitro group.
Scientific Research Applications
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules.
Biology: In the synthesis of enzyme inhibitors and pharmacologically active compounds.
Industry: Used in the production of advanced materials and as a catalyst in specific reactions.
Mechanism of Action
Comparison with Similar Compounds: Compared to other sulfonyl chlorides, 4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is unique due to its combination of a methoxy group and a nitrophenyl group, which confer specific reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
4-methylbenzenesulfonyl chloride: Known for its use in sulfonation reactions.
4-nitrobenzenesulfonyl chloride: Used in the synthesis of nitrophenyl derivatives.
Benzylsulfonyl chloride: Employed in the preparation of sulfonamides and other derivatives.
Properties
IUPAC Name |
4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6S/c1-24-16-8-6-14(25(17,22)23)10-12(16)5-7-15(19)11-3-2-4-13(9-11)18(20)21/h2-10H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQNJHRIVNSEN-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3AH,4H,5H,6H,7H,8H,8AH-Cyclohepta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B7813197.png)

![1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione](/img/structure/B7813210.png)




![1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-](/img/structure/B7813238.png)






